(4-(Ethylsulfonyl)phenyl)methanol
Overview
Description
(4-(Ethylsulfonyl)phenyl)methanol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . This compound features a phenyl ring substituted with an ethylsulfonyl group and a methanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylsulfonyl)phenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of 4-bromophenylmethanol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(Ethylsulfonyl)benzaldehyde or 4-(Ethylsulfonyl)benzoic acid.
Reduction: 4-(Ethylthio)phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Ethylsulfonyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Ethylsulfonyl)phenyl)methanol largely depends on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ethylsulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(4-Methylsulfonyl)phenylmethanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Chlorosulfonyl)phenylmethanol: Contains a chlorosulfonyl group instead of an ethylsulfonyl group.
(4-Nitrophenyl)methanol: Features a nitro group instead of a sulfonyl group.
Uniqueness
The ethylsulfonyl group provides a balance between electron-withdrawing effects and steric hindrance, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMHPAHBSZQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341344 | |
Record name | (4-(ethylsulfonyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-45-3 | |
Record name | (4-(ethylsulfonyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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